N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
Description
N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a chemical compound that
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-12(7-16-17(8)2)15-6-9-5-10(13)3-4-11(9)14;/h3-5,7,15H,6H2,1-2H3;1H |
InChI Key |
FLNWXGOGAANJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=C(C=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Biological Activity
N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being explored for various therapeutic applications due to its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride is C12H14ClF2N3, with a molecular weight of 273.71 g/mol. The presence of the difluorophenyl group and the pyrazole ring is crucial for its biological activity, influencing its binding affinity to various molecular targets within biological systems.
Research indicates that N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine interacts with specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical processes critical for cellular function. Similar compounds have shown promising results in antimicrobial and anticancer studies, suggesting that this compound may also exhibit significant pharmacological potential .
Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with structural similarities to N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine have demonstrated notable antifungal and antibacterial activities. Research has shown that certain pyrazole derivatives effectively inhibit the growth of various pathogens, including resistant strains of bacteria .
Anticancer Potential
Studies on pyrazole derivatives reveal their efficacy as antitumor agents. They have been found to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specific targets include BRAF(V600E), EGFR, and Aurora-A kinase. The unique structural features of N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine may enhance its effectiveness against certain cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of pyrazole derivatives. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[(3,5-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine | Different position for the difluorophenyl group | Potentially different biological activities due to structural variations |
| N-(2-fluorophenyl)methyl)-1-methylpyrazole | Lacks the second fluorine atom on the phenyl ring | May exhibit different reactivity and biological profile |
| 1-(2-fluorobenzyl)-3-methylpyrazole | Substituted pyrazole structure without dimethyl groups | Different pharmacological properties due to altered sterics |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives similar to N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine:
- Antitumor Activity : A study demonstrated that certain pyrazole derivatives inhibited tumor cell lines by targeting specific kinases involved in cell growth regulation.
- Antibacterial Efficacy : Research indicated that related compounds exhibited significant activity against Staphylococcus aureus and other resistant bacterial strains.
- Anti-inflammatory Effects : Some derivatives showed promise in reducing inflammation through modulation of inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
